molecular formula C14H11FN2O B14769254 3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile

3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile

Katalognummer: B14769254
Molekulargewicht: 242.25 g/mol
InChI-Schlüssel: WPOGRLPYBXVYHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a fluoro substituent, a methoxy group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The amino, fluoro, methoxy, and carbonitrile groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the fluoro and methoxy groups can be introduced through electrophilic aromatic substitution.

    Final Assembly:

Industrial Production Methods

Industrial production of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield primary amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine: Similar structure but lacks the carbonitrile group.

    3-Amino-2’-fluoro-[1,1’-biphenyl]-2-carbonitrile: Similar structure but lacks the methoxy group.

    2-Amino-3’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with different positioning of the amino group.

Uniqueness

The uniqueness of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H11FN2O

Molekulargewicht

242.25 g/mol

IUPAC-Name

2-amino-6-(2-fluoro-3-methoxyphenyl)benzonitrile

InChI

InChI=1S/C14H11FN2O/c1-18-13-7-3-5-10(14(13)15)9-4-2-6-12(17)11(9)8-16/h2-7H,17H2,1H3

InChI-Schlüssel

WPOGRLPYBXVYHI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1F)C2=C(C(=CC=C2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.